molecular formula C14H11ClN2O2 B1439995 4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride CAS No. 1240528-32-8

4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride

Cat. No. B1439995
M. Wt: 274.7 g/mol
InChI Key: BGQKHOJPXHEWIO-UHFFFAOYSA-N
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Description

“4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride” is a compound that contains a benzodiazole moiety. Benzodiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of benzodiazole derivatives, including “4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride”, is characterized by a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Stability and Degradation Pathways

Understanding the stability and degradation pathways of related compounds can be crucial for scientific research applications. The study by Barchańska et al. (2019) focuses on nitisinone, a compound with structural similarities, examining its stability under various conditions and identifying major degradation products. This research provides valuable insights into the stability and properties of related compounds, which can be crucial for their application in various fields (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Implications in Pharmacology

The unique structure and properties of benzothiazole derivatives, closely related to 4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride, make them significant in medicinal chemistry. Bhat and Belagali (2020) highlight the varied biological activities of benzothiazole derivatives, including their anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory properties. The review elucidates the importance of the benzothiazole scaffold in drug development, offering insights into the therapeutic potential of compounds with similar structures (Bhat & Belagali, 2020).

Synthetic Methodologies

Mazimba (2016) reviews synthetic procedures for 6H-benzo[c]chromen-6-ones, compounds with structural relevance. The review covers various synthetic protocols, offering insights into efficient and simple procedures, which could be adapted or serve as a reference for synthesizing related compounds (Mazimba, 2016).

Future Directions

Benzodiazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions for “4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride” could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

4-(benzimidazol-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2.ClH/c17-14(18)10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16;/h1-9H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQKHOJPXHEWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride

CAS RN

1240528-32-8
Record name Benzoic acid, 4-(1H-benzimidazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240528-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,3-benzodiazol-1-yl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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